molecular formula C11H8O B14534240 1,4-Pentadiyn-3-ol, 1-phenyl- CAS No. 62679-57-6

1,4-Pentadiyn-3-ol, 1-phenyl-

Cat. No.: B14534240
CAS No.: 62679-57-6
M. Wt: 156.18 g/mol
InChI Key: KFCWGFQACNEBHX-UHFFFAOYSA-N
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Description

Significance of Propargylic Alcohols and Diynes as Synthetic Scaffolds

Propargylic alcohols and diynes are highly valued synthetic intermediates in organic chemistry due to the rich reactivity of the alkyne functional group. researchgate.netcore.ac.uk The presence of π-bonds allows for a wide array of transformations, including additions, cyclizations, and coupling reactions. Propargylic alcohols, in particular, can act as precursors to various synthetically useful species such as allenes, conjugated enones, and substituted furans. acs.org

The 1,4-diyne motif, characterized by two triple bonds separated by a methylene (B1212753) or substituted carbon, is another key structural element. These "skipped" diynes can be isomerized to their conjugated 1,3-diyne counterparts and participate in a variety of cyclization and annulation reactions to construct carbocyclic and heterocyclic frameworks. researchgate.net The combination of a propargylic alcohol and a 1,4-diyne system within the same molecule, as seen in 1,4-Pentadiyn-3-ol, 1-phenyl-, provides a platform for developing tandem or cascade reactions, where multiple bonds are formed in a single synthetic operation.

Positioning of 1,4-Pentadiyn-3-ol, 1-phenyl- as a Model System for Advanced Synthetic Methodologies

The specific structure of 1,4-Pentadiyn-3-ol, 1-phenyl- makes it an ideal model substrate for the development and investigation of new catalytic systems and reaction pathways. The phenyl substituent provides a convenient spectroscopic handle for monitoring reactions and can influence the reactivity and selectivity of transformations.

Recent research has highlighted the utility of derivatives of 1,4-Pentadiyn-3-ol, 1-phenyl- in catalyzed reactions. For instance, N-(3-hydroxy-5-phenylpenta-1,4-diyn-1-yl)-N,4-dimethylbenzenesulfonamide has been employed as a model substrate in silver(I)-catalyzed oxidative cyclizations to generate substituted furan-4-carboxamides. acs.org In these reactions, the diyne alcohol undergoes a cascade process involving the formation of a key intermediate that subsequently cyclizes to the furan (B31954) ring system. The study showcases how the strategic placement of functional groups in the 1,4-pentadiyn-3-ol framework enables complex molecular transformations. acs.org

Furthermore, electrophilic cyclizations of 3-aryl-1,4-pentadiyn-3-ols, including the 1-phenyl derivative, have been explored for the synthesis of various heterocycles. core.ac.uk These reactions, often initiated by electrophilic species like iodine or silver salts, demonstrate the ability of the diyne system to engage in intramolecular bond-forming events, leading to the construction of valuable heterocyclic scaffolds. The outcomes of these reactions are often dependent on the nature of the substituents on the alkyne termini and the reaction conditions, making 1,4-Pentadiyn-3-ol, 1-phenyl- and its analogs excellent platforms for studying the intricacies of these transformations.

The table below summarizes representative catalytic systems and the resulting products from reactions involving derivatives of 1,4-Pentadiyn-3-ol, 1-phenyl-.

CatalystSubstrate DerivativeProduct TypeReference
AgOTfN-(3-hydroxy-5-phenylpenta-1,4-diyn-1-yl)-N,4-dimethylbenzenesulfonamide2-Substituted Furan-4-carboxamide acs.org
I₂ / ICl / AgOAc3-[(2-arenesulfonamido)phenyl]penta-1,4-diyn-3-olFunctionalized Heterocycles core.ac.uk

Historical Context and Evolution of Research on Polyynols in Academia

The study of polyynols, which are alcohols containing multiple alkyne functionalities, has a rich history in organic chemistry. Early research in this area was often driven by the desire to synthesize and understand the properties of long-chain polyynes, which are of interest for their material and electronic properties. The synthesis of simple polyynols often involved the coupling of smaller acetylenic units.

The evolution of research on polyynols has seen a shift from fundamental synthesis to their application in more complex synthetic strategies. The development of new catalytic methods, particularly those involving transition metals, has unlocked a vast array of transformations for polyynols. Modern research, as exemplified by the studies on 1,4-Pentadiyn-3-ol, 1-phenyl-, focuses on harnessing the unique reactivity of these scaffolds to build intricate molecular architectures with high levels of efficiency and selectivity. This progression reflects the broader trends in organic chemistry, where the focus has moved from simply making molecules to developing elegant and powerful synthetic tools.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62679-57-6

Molecular Formula

C11H8O

Molecular Weight

156.18 g/mol

IUPAC Name

1-phenylpenta-1,4-diyn-3-ol

InChI

InChI=1S/C11H8O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-7,11-12H

InChI Key

KFCWGFQACNEBHX-UHFFFAOYSA-N

Canonical SMILES

C#CC(C#CC1=CC=CC=C1)O

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 1,4 Pentadiyn 3 Ol, 1 Phenyl

Retrosynthetic Disconnections and Strategic Bond Formations

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. researchgate.net For 1,4-Pentadiyn-3-ol, 1-phenyl-, the principal disconnections are centered around the formation of the carbon-carbon bonds adjacent to the central hydroxyl group.

Two primary retrosynthetic strategies emerge:

Disconnection A (C2-C3 and C3-C4 Bonds): The most logical approach involves disconnecting the bonds on either side of the alcohol carbon (C3). This deconstruction leads to two key synthons: a nucleophilic phenylacetylide anion and an electrophilic propionaldehyde (B47417) cation, or their synthetic equivalents. This strategy points to a direct synthesis via the addition of a phenylacetylene (B144264) nucleophile to a three-carbon electrophile containing an alkyne, such as propynal.

Disconnection B (C1-C2 and C4-C5 Bonds): An alternative, though less common, disconnection breaks the terminal alkyne bonds. This approach is conceptually based on cross-coupling methodologies. For instance, one could envision coupling a halo-substituted propargyl alcohol with phenylacetylene. This strategy highlights the importance of palladium- or copper-catalyzed cross-coupling reactions in forming the C(sp)-C(sp) or C(sp)-C(sp2) bonds integral to the diyne structure. acs.org

These disconnections form the basis for the forward synthetic strategies discussed in the subsequent sections, guiding the choice of reagents and reaction conditions to strategically form the key C-C bonds of the target molecule.

Direct Synthetic Approaches

Direct approaches to 1,4-Pentadiyn-3-ol, 1-phenyl- focus on constructing the molecular skeleton in a convergent manner, often by forming the central C-C bond that creates the chiral carbinol center.

The most straightforward synthesis of 1,4-Pentadiyn-3-ol, 1-phenyl- involves the alkynylation of a suitable three-carbon propargylic electrophile with a phenylacetylide nucleophile. This method directly forms the C3-C4 bond and establishes the propargylic alcohol moiety in a single step.

The phenylacetylide nucleophile is typically generated in situ by treating phenylacetylene with a strong base, such as n-butyllithium (n-BuLi) or a Grignard reagent (e.g., ethylmagnesium bromide). This acetylide then attacks the carbonyl carbon of an electrophile like propynal (propargyl aldehyde). Subsequent aqueous workup protonates the resulting alkoxide to yield the target 1,4-Pentadiyn-3-ol, 1-phenyl-.

Table 1: Representative Reagents for Alkynylation

Nucleophile Precursor Base/Metal Electrophile Product
Phenylacetylene n-BuLi Propynal 1,4-Pentadiyn-3-ol, 1-phenyl-
Phenylacetylene EtMgBr Propynal 1,4-Pentadiyn-3-ol, 1-phenyl-

This approach is highly effective due to the high nucleophilicity of the generated acetylide and the electrophilicity of the aldehyde.

While less direct, cross-coupling reactions offer a powerful alternative for constructing the 1,4-diyne skeleton. These methods typically involve palladium and/or copper catalysts to form C-C bonds between alkyne fragments.

Sonogashira Coupling: A plausible Sonogashira coupling strategy would involve the reaction of a terminal alkyne (phenylacetylene) with a halo-alkyne, such as 3-bromo-2-propyn-1-ol, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. acs.orgorganic-chemistry.orgalfa-chemistry.com This reaction would directly form the C(sp)-C(sp) bond, constructing the diyne backbone. The tolerance of Sonogashira coupling for various functional groups makes it a versatile, though multi-step, approach if the appropriate halo-alkyne precursor is available. researchgate.netnih.gov

Glaser-Hay Coupling: The oxidative homocoupling of terminal alkynes, known as the Glaser-Hay coupling, is typically used to synthesize symmetrical diynes. researchgate.netresearchgate.net However, recent advancements have enabled the selective hetero-coupling of two different terminal alkynes, making the synthesis of unsymmetrical diynes like the target molecule feasible. nih.govnih.govnih.gov This would involve the coupling of phenylacetylene and propargyl alcohol under modified Glaser-Hay conditions, often requiring specific ligands or bimetallic systems to suppress the undesired homocoupling products. nih.govnih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer an efficient and atom-economical synthetic route. While the A³ coupling (Aldehyde-Alkyne-Amine) is a well-known MCR for producing propargylamines, analogous reactions can be adapted for the synthesis of propargylic alcohols. rsc.org

A relevant multicomponent approach for 1,4-Pentadiyn-3-ol, 1-phenyl- would be a Barbier-type reaction. alfa-chemistry.comwikipedia.orgnrochemistry.com In this one-pot process, an organometallic nucleophile is generated in situ from a halide and a metal (e.g., zinc, indium, or tin) in the presence of the carbonyl electrophile. nih.govwikipedia.org For the target molecule, this could involve reacting phenylacetylene, propynal, and a metal like zinc in a single reaction vessel. The metal would facilitate the formation of the zinc acetylide, which would then add to the aldehyde to form the desired propargylic alcohol. This strategy avoids the pre-formation of sensitive organometallic reagents. wikipedia.org

Asymmetric Synthesis of Chiral 1,4-Pentadiyn-3-ol, 1-phenyl- Analogues

The central carbon of the hydroxyl group in 1,4-Pentadiyn-3-ol, 1-phenyl- is a stereocenter. Consequently, the development of asymmetric methods to control its configuration is of significant importance for accessing enantioenriched forms of this and related compounds.

The most effective strategy for the asymmetric synthesis of chiral propargylic alcohols is the catalytic enantioselective addition of a terminal alkyne to an aldehyde. nih.gov This approach utilizes a chiral catalyst to control the facial selectivity of the nucleophilic attack on the prochiral aldehyde, leading to one enantiomer in excess. Several highly effective catalytic systems have been developed for this transformation.

Carreira's Catalysis (Zn(OTf)₂/(+)-N-methylephedrine): The system developed by Erick Carreira, which employs zinc triflate (Zn(OTf)₂) and the inexpensive, naturally derived ligand (+)-N-methylephedrine, is highly effective for the addition of terminal alkynes to a wide range of aldehydes. wikipedia.orgnih.gov This method is operationally simple and can often be performed in air with reagent-grade solvents, yielding propargylic alcohols in high yields and excellent enantioselectivities. nih.gov

Shibasaki's Catalysis (In(III)/BINOL): Masakatsu Shibasaki and his group developed a bifunctional catalyst system using indium(III) bromide (InBr₃) and the chiral ligand (R)-BINOL (1,1'-bi-2-naphthol). This catalyst is proposed to activate both the alkyne (as an indium acetylide) and the aldehyde, facilitating a highly organized transition state that leads to high enantioselectivity for both aromatic and aliphatic aldehydes. organic-chemistry.org

Pu's Catalysis (BINOL/Ti(O-i-Pr)₄): Lin Pu reported a catalyst system using BINOL in combination with titanium(IV) isopropoxide (Ti(O-i-Pr)₄) for the addition of alkynylzinc reagents to aldehydes. This method provides chiral propargylic alcohols with high enantiomeric excess for a broad range of substrates. acs.org

Table 2: Performance of Chiral Catalysts in Analogous Alkynylation Reactions

Catalyst System Alkyne Substrate Aldehyde Substrate Yield (%) Enantiomeric Excess (% ee)
Zn(OTf)₂ / (+)-NME Phenylacetylene Benzaldehyde 97 99
Zn(OTf)₂ / (+)-NME Phenylacetylene Cyclohexanecarboxaldehyde 91 98
InBr₃ / (R)-BINOL Phenylacetylene Benzaldehyde 95 91
InBr₃ / (R)-BINOL 1-Hexyne Benzaldehyde 91 94
(R)-BINOL / Ti(O-i-Pr)₄ Phenylacetylene Benzaldehyde 95 98

Data are representative of catalyst performance for similar substrate classes as reported in the literature. organic-chemistry.orgwikipedia.orgnih.gov

These catalytic methods represent the state-of-the-art in asymmetric synthesis and are directly applicable to the enantioselective preparation of chiral 1,4-Pentadiyn-3-ol, 1-phenyl- and its derivatives, providing access to optically pure materials for further synthetic applications.

Diastereoselective Approaches Utilizing Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and functional materials. Diastereoselective strategies employing chiral auxiliaries represent a powerful and reliable method for controlling stereochemistry during the formation of new chiral centers. In the context of 1,4-Pentadiyn-3-ol, 1-phenyl-, a chiral auxiliary can be temporarily incorporated into one of the starting materials, directing the nucleophilic attack on a prochiral center to favor the formation of one diastereomer over the other.

A plausible synthetic route involves the use of an enantiopure auxiliary attached to a carbonyl-containing precursor. For instance, chiral oxathianes have been successfully used as auxiliaries in the synthesis of related 1-phenyl-1,2-ethanediol (B126754) derivatives. scispace.com In a similar vein, a phenylglycinol-derived or norephedrine-derived acyloxazolidine could serve as the chiral auxiliary. The synthesis would commence by coupling the auxiliary to a propioloyl precursor. The subsequent key step is the diastereoselective addition of a metalated alkyne, such as lithium phenylacetylide, to the carbonyl group. The steric hindrance and electronic properties of the chiral auxiliary would guide the approach of the nucleophile, leading to a high diastereomeric excess (de). The final step involves the straightforward cleavage of the auxiliary, typically under mild hydrolytic conditions, to release the enantiomerically enriched 1,4-Pentadiyn-3-ol, 1-phenyl-.

The efficiency of this approach is contingent on several factors, including the choice of the auxiliary, the reaction conditions (solvent, temperature), and the nature of the organometallic reagent. High diastereoselectivities, often exceeding 95% dr, have been achieved in analogous systems, yielding the desired carbinols which can then be processed to the final product with high enantiomeric excess (ee). scispace.com

Kinetic Resolution Strategies

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new, separable compound. For the resolution of racemic 1,4-Pentadiyn-3-ol, 1-phenyl-, enzymatic kinetic resolution is a particularly attractive strategy due to the high selectivity and mild reaction conditions associated with biocatalysts.

Lipases are commonly used enzymes for the kinetic resolution of secondary alcohols through enantioselective acylation. researchgate.net In a typical procedure, the racemic 1,4-Pentadiyn-3-ol, 1-phenyl- would be treated with an acyl donor, such as vinyl acetate, in a suitable organic solvent in the presence of a lipase, for example, Lipase PS from Pseudomonas cepacia. One enantiomer of the alcohol will be preferentially acylated by the enzyme, forming an ester, while the other enantiomer remains largely unreacted. The reaction can be monitored and stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester. researchgate.net These two compounds can then be separated using standard chromatographic techniques.

Another approach is dynamic kinetic resolution (DKR), which combines the kinetic resolution with an in situ racemization of the slower-reacting enantiomer. This allows, in principle, for the conversion of the entire racemic starting material into a single enantiomer of the product, with a theoretical maximum yield of 100%. A hydrolytic dynamic kinetic resolution could be envisioned using a chiral phase-transfer catalyst in the presence of a base to facilitate both the enantioselective reaction and the racemization of the starting material. rsc.org

Parameter Condition/Reagent Purpose Typical Outcome
Catalyst Lipase PS (Pseudomonas cepacia)Enantioselective acylationHigh enantiomeric excess (>99% ees)
Acyl Donor Vinyl AcetateProvides the acyl group for esterificationForms a separable ester derivative
Solvent IsooctaneProvides a non-aqueous reaction mediumFacilitates enzymatic activity
Temperature ~45 °COptimizes enzyme activity and reaction rateEfficient resolution
Target Conversion ~50%Maximizes enantiomeric excess of both substrate and productHigh purity of separated enantiomers

Sustainable and Enabling Technologies in Synthesis

The development of synthetic methodologies for complex molecules like 1,4-Pentadiyn-3-ol, 1-phenyl- is increasingly guided by the principles of green chemistry. This involves the use of sustainable and enabling technologies that improve efficiency, reduce waste, and enhance safety.

Transition Metal Catalysis Development

Transition metal catalysis is indispensable in modern organic synthesis, offering powerful tools for the formation of carbon-carbon bonds. nih.gov The synthesis of 1,4-Pentadiyn-3-ol, 1-phenyl- can be achieved through the coupling of an aldehyde with an alkyne. Transition metals like palladium, copper, gold, and ruthenium are effective catalysts for such transformations. mdpi.comlookchem.com

For instance, a palladium-catalyzed cross-coupling reaction, such as a Negishi or Sonogashira coupling, could be employed to construct the diyne framework. mdpi.com Gold catalysts have shown utility in [4+1]-annulation reactions involving 1,4-diyn-3-ols, indicating their ability to activate the alkyne moieties for further transformations. lookchem.com Copper catalysis is also highly relevant, particularly in cascade reactions that can build molecular complexity in a single step. A copper-catalyzed cascade aminoalkynylation-oxidation of propargylic alcohols has been reported, demonstrating a pathway to functionalized enynones. lookchem.com These catalytic systems often operate under mild conditions with low catalyst loadings, making them atom-economical and efficient. mdpi.com

Catalyst Type Reaction Example Key Advantages
Palladium Sonogashira/Negishi CouplingHigh functional group tolerance, well-established reliability. mdpi.com
Gold Annulation/Cyclization ReactionsUnique reactivity with alkynes, mild reaction conditions. lookchem.com
Copper Azide-Alkyne Cycloaddition (CuAAC)High efficiency, bio-orthogonal applications. mdpi.com
Ruthenium Olefin Metathesis, HydrogenationBroad applicability in C-C bond formation and reductions. liv.ac.uk

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful complement to metal catalysis. For the asymmetric synthesis of 1,4-Pentadiyn-3-ol, 1-phenyl-, an organocatalytic approach would typically involve the enantioselective addition of a terminal alkyne to an α,β-alkynyl aldehyde. Chiral secondary amines, such as proline and its derivatives, are well-known to catalyze additions to carbonyl compounds through the formation of enamine or iminium ion intermediates.

A potential strategy would involve the reaction of phenylpropynal with a metal acetylide, catalyzed by a chiral amino alcohol or a cinchona alkaloid derivative. The organocatalyst would form a chiral complex with the reactants, creating a stereochemically defined environment that directs the nucleophilic attack to one face of the aldehyde, resulting in an enantiomerically enriched product. While specific organocatalytic methods for 1,4-pentadiyn-3-ol synthesis are not extensively documented, the general principles are well-established for the synthesis of chiral propargyl alcohols.

Flow Chemistry Applications in Polyynol Synthesis

Flow chemistry, where reactions are performed in continuous streams within microreactors or tubing, offers significant advantages over traditional batch processing. polimi.it These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety when handling hazardous reagents or intermediates, and straightforward scalability. digitellinc.commdpi.com

The synthesis of 1,4-Pentadiyn-3-ol, 1-phenyl-, which involves potentially unstable acetylide intermediates, is an excellent candidate for flow chemistry. mdpi.com A flow setup could involve pumping a stream of a deprotonated alkyne (e.g., lithium phenylacetylide, generated in-situ) to converge with a stream of propynal. The reaction would occur in a temperature-controlled reaction coil, with the short residence time minimizing the decomposition of sensitive species. The continuous output could then be directly fed into a subsequent purification or reaction step, creating an integrated and automated synthetic process. polimi.it This technology not only enhances safety and reproducibility but can also improve reaction yields and product purity. mdpi.comyoutube.com

Mechanochemistry and Non-Conventional Activation Methods

Mechanochemistry utilizes mechanical force, typically through ball milling or grinding, to induce chemical reactions, often in the absence of a solvent. beilstein-journals.org This solvent-free approach aligns strongly with the principles of green chemistry by drastically reducing solvent waste. nih.govresearchgate.net Mechanochemical methods have been successfully applied to a variety of transformations, including transition-metal-catalyzed reactions and nucleophilic substitutions. mdpi.comchemrxiv.org

The synthesis of 1,4-Pentadiyn-3-ol, 1-phenyl- could potentially be achieved via a mechanochemical coupling reaction. For example, a solid-state reaction between a metal acetylide and an appropriate aldehyde could be initiated by ball milling. The mechanical energy provides the activation required for the reaction to proceed. Such solvent-free or liquid-assisted grinding (LAG) conditions can lead to higher yields, faster reaction times, and different selectivities compared to solution-phase chemistry. beilstein-journals.org Furthermore, mechanochemistry offers a safer profile for reactions involving potentially explosive acetylenic compounds. mdpi.com The oxidation of alcohols and nucleophilic substitution reactions have also been effectively demonstrated under mechanochemical conditions, highlighting the broad potential of this technology in the synthesis and modification of alkynyl alcohols. beilstein-journals.orgnih.gov

Mechanistic and Reactivity Investigations of 1,4 Pentadiyn 3 Ol, 1 Phenyl

Transformations Involving the Propargylic Alcohol Moiety

The propargylic alcohol group, which consists of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, is a key site of reactivity. Its transformations include modifications of the hydroxyl group itself, skeletal rearrangements, and reactions at the activated propargylic carbon.

The hydroxyl group of 1,4-Pentadiyn-3-ol, 1-phenyl- can be converted into various other functional groups, a common strategy to modify the molecule's properties or to install a better leaving group for subsequent substitution reactions. These interconversions typically involve esterification, etherification, or conversion to sulfonate esters.

Esterification: The alcohol can react with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is often catalyzed by acids or bases.

Etherification: Conversion to ethers can be achieved under various conditions, such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide.

Conversion to Sulfonates: The hydroxyl group can be transformed into an excellent leaving group, such as a tosylate, mesylate, or triflate, by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine. This facilitates nucleophilic substitution reactions at the propargylic position.

Table 1: Reagents for Functional Group Interconversions at the Hydroxyl Group

TransformationTypical ReagentsProduct Functional Group
EsterificationAcetyl chloride, PyridineEster (-OAc)
EtherificationNaH, then CH3IEther (-OCH3)
SulfonylationTosyl chloride (TsCl), PyridineTosylate (-OTs)

Propargylic alcohols are well-known to undergo acid-catalyzed rearrangement reactions to form α,β-unsaturated carbonyl compounds. The specific product depends on the substitution pattern of the alcohol.

The Meyer-Schuster rearrangement is the characteristic reaction for secondary and tertiary propargylic alcohols. wikipedia.org For a secondary alcohol with a terminal alkyne, such as 1,4-Pentadiyn-3-ol, 1-phenyl-, the reaction is expected to yield an α,β-unsaturated aldehyde. wikipedia.orgdbpedia.org The mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allenol intermediate. wikipedia.orgorganicreactions.org This intermediate then tautomerizes to the more stable α,β-unsaturated carbonyl product. organicreactions.org While traditionally requiring harsh acidic conditions, modern methods utilize transition-metal catalysts (e.g., gold or ruthenium complexes) or milder Brønsted acids to achieve the rearrangement with high efficiency and stereoselectivity. wikipedia.orgorganicreactions.orgrsc.org

In contrast, the Rupe rearrangement is a competing pathway primarily observed for tertiary alcohols that contain an α-acetylenic group, leading to α,β-unsaturated ketones instead of aldehydes. wikipedia.org For the secondary alcohol 1,4-Pentadiyn-3-ol, 1-phenyl-, the Meyer-Schuster pathway is the dominant expected rearrangement.

Table 2: Catalysts for Meyer-Schuster Rearrangement

Catalyst TypeExamplesTypical Conditions
Brønsted AcidH2SO4, p-Toluenesulfonic acid (PTSA)Heated in a suitable solvent (e.g., dichloroethane) rsc.org
Lewis Acid / Transition MetalAu(I)/Au(III) complexes, Ru complexes, Ag complexesMild temperatures in various organic solvents wikipedia.orgorganicreactions.org
Phosphorus-based AcidHypophosphorous acid (H3PO2)Heated in technical toluene rsc.org

The propargylic position (the C-3 carbon) is activated towards radical reactions due to the ability of the adjacent alkyne to stabilize a radical through resonance. Hydrogen abstraction from this position would generate a resonance-stabilized propargyl radical. This intermediate can then participate in various radical processes, including dimerization, oxidation, or reaction with other radical species. For instance, the reaction of phenyl radicals with propargyl radicals is known to be a pathway for the formation of polycyclic aromatic hydrocarbons like indene, highlighting the importance of such radicals in molecular growth processes. nih.gov While specific studies on radical reactions at the propargylic position of 1,4-Pentadiyn-3-ol, 1-phenyl- are not widely documented, this inherent reactivity is a key feature of its chemical profile.

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne (C-4/C-5) is characterized by its acidic proton and its susceptibility to addition reactions. This functionality is a cornerstone for building molecular complexity, particularly through carbon-carbon bond formation.

The terminal alkyne of 1,4-Pentadiyn-3-ol, 1-phenyl- is an excellent substrate for several cornerstone cross-coupling reactions in organic synthesis.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Coupling of 1,4-Pentadiyn-3-ol, 1-phenyl- with an aryl halide (Ar-X) would yield a 1-aryl-5-phenyl-1,4-pentadiyn-3-ol derivative. Modern protocols have been developed that are copper-free or can be performed under milder, aerobic conditions. nih.govlibretexts.org

Glaser Coupling: This is an oxidative homocoupling of terminal alkynes to form a symmetric 1,3-diyne. wikipedia.org The reaction is mediated by a copper(I) salt, such as copper(I) chloride, an oxidant (typically air or oxygen), and a base. wikipedia.orgrsc.org Subjecting 1,4-Pentadiyn-3-ol, 1-phenyl- to Glaser coupling conditions would result in the formation of a symmetrical dimer, 1,8-diphenyl-1,3,5,7-octatetrayne-4,5-diol. Variations like the Hay coupling utilize a soluble copper-TMEDA complex, offering broader solvent compatibility. wikipedia.orgorganic-chemistry.org

Cadiot-Chodkiewicz Coupling: This reaction provides a method for the synthesis of unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne. wikipedia.org The reaction is catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgorganic-chemistry.org Unlike the Glaser coupling, this method selectively forms the cross-coupled product. wikipedia.org Reacting 1,4-Pentadiyn-3-ol, 1-phenyl- with a 1-bromoalkyne (Br-C≡C-R) would produce an unsymmetrical, conjugated diyne alcohol. Recent advancements have focused on improving selectivity and developing air-tolerant protocols. rsc.orgnih.gov

Table 3: C-C Coupling Reactions of the Terminal Alkyne

ReactionCoupling PartnerCatalyst SystemProduct Type
SonogashiraAryl/Vinyl Halide (R-X)Pd(0) catalyst, Cu(I) co-catalyst, Amine base wikipedia.orgUnsymmetrical Aryl/Vinyl-substituted Alkyne
GlaserItself (Homocoupling)Cu(I) salt, Oxidant (O2), Amine base wikipedia.orgSymmetrical 1,3-Diyne
Cadiot-Chodkiewicz1-Haloalkyne (R-C≡C-X)Cu(I) salt, Amine base wikipedia.orgUnsymmetrical 1,3-Diyne

The terminal alkyne can undergo addition reactions where a hydrogen atom and another group are added across the triple bond.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkyne typically follows Markovnikov's rule . utdallas.edu The proton adds to the terminal carbon (C-5), and the halide adds to the internal carbon (C-4), proceeding through the more stable vinyl cation intermediate. This results in the formation of a vinyl halide. The mechanism involves the protonation of the π-bond by the acid to form a carbocation, which is then attacked by the halide nucleophile. pressbooks.pub

Hydrometallation: This involves the addition of a metal-hydride bond across the triple bond. A prominent example is hydroboration-oxidation . The addition of a borane reagent (e.g., BH₃ or 9-BBN) occurs with anti-Markovnikov regioselectivity, where the boron atom adds to the terminal carbon. Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide and a base yields an enol, which tautomerizes to an aldehyde. masterorganicchemistry.com This two-step sequence effectively achieves the anti-Markovnikov hydration of the alkyne.

[2+3] Cycloaddition Chemistry (Click Reactions)

The terminal alkyne of 1,4-Pentadiyn-3-ol, 1-phenyl- is an ideal substrate for [2+3] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is the cornerstone of "click chemistry". issuu.com This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions. nih.gov The reaction involves the activation of the terminal alkyne by a copper(I) catalyst, followed by a concerted cycloaddition with an organic azide.

The general scheme for the CuAAC reaction of 1,4-Pentadiyn-3-ol, 1-phenyl- is as follows:

Scheme 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1,4-Pentadiyn-3-ol, 1-phenyl-.

This transformation is characterized by its high yield, broad substrate scope, and formation of a single regioisomer. nih.gov While the copper-catalyzed reaction yields the 1,4-disubstituted triazole, complementary regioselectivity can be achieved using ruthenium catalysts, which favor the formation of the 1,5-disubstituted regioisomer. mdpi.com This alternative pathway further enhances the synthetic utility of 1,4-Pentadiyn-3-ol, 1-phenyl- in constructing complex molecular architectures. mdpi.comnih.gov

Table 1: Representative Examples of [2+3] Cycloaddition Products from 1,4-Pentadiyn-3-ol, 1-phenyl-

Azide Reactant (R-N₃)CatalystProduct (1,2,3-Triazole Derivative)Regioisomer
Benzyl AzideCu(I)4-((4-phenyl-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl)hydroxymethyl)but-2-yn-1-ol1,4-disubstituted
Phenyl AzideCu(I)4-((1,4-diphenyl-1H-1,2,3-triazol-4-yl)hydroxymethyl)but-2-yn-1-ol1,4-disubstituted
Benzyl AzideRu(II)4-((5-phenyl-1-(phenylmethyl)-1H-1,2,3-triazol-5-yl)hydroxymethyl)but-2-yn-1-ol1,5-disubstituted
Phenyl AzideRu(II)4-((1,5-diphenyl-1H-1,2,3-triazol-5-yl)hydroxymethyl)but-2-yn-1-ol1,5-disubstituted

Electrophilic and Nucleophilic Additions to the Terminal Alkyne

The terminal alkyne in 1,4-Pentadiyn-3-ol, 1-phenyl- can undergo electrophilic addition reactions. For instance, the addition of hydrogen halides (HX) proceeds via protonation of the triple bond to form a vinyl cation intermediate. According to Markovnikov's rule, the proton adds to the terminal carbon, and the halide adds to the more substituted carbon. However, the regiochemical outcome of such additions to aryl alkynes can be complex, with conditions potentially favoring anti-Markovnikov products or mixtures of syn and anti-addition isomers. researchgate.net

For example, the reaction with HBr can yield a mixture of products, with the distribution being sensitive to solvent, temperature, and the presence of radical initiators. researchgate.net

Nucleophilic additions to unactivated alkynes are less common but can be achieved under specific conditions. More prevalent is the deprotonation of the terminal alkyne with a strong base to form a lithium or sodium acetylide. This acetylide is a potent nucleophile that can react with various electrophiles. However, direct nucleophilic addition across the triple bond, such as hydroamination or hydroalkoxylation, typically requires metal catalysis. mdpi.com

Reactivity of the Internal Alkyne Functionality

The internal, phenyl-substituted alkyne is electronically and sterically distinct from the terminal alkyne, allowing for selective transformations. Its reactivity is often harnessed in metal-catalyzed cyclization and annulation reactions where the central hydroxyl group can play a crucial directing or participating role.

The 1,4-diyn-3-ol framework is a privileged substrate for transition metal-catalyzed cyclization reactions, leading to the formation of highly substituted heterocyclic compounds such as furans and pyrroles.

Silver(I)-Catalyzed Furan (B31954) Synthesis: In the presence of a silver(I) catalyst and an N-oxide, derivatives of 1,4-diyn-3-ols can undergo oxidative cyclization to produce substituted furan-4-carboxamides. This process involves the formation of key intermediates that chelate with the silver catalyst, directing the subsequent cyclization pathway. nih.govacs.org

Gold(I)-Catalyzed Pyrrole Synthesis: Gold catalysts are particularly effective in activating the alkyne moieties of 1,4-diyn-3-ols. Reaction with N-hydroxyanilines, for example, triggers an N,O-functionalization cascade. The proposed mechanism involves a regioselective attack of the N-hydroxyaniline on the more electron-rich alkyne, followed by an intramolecular oxygen transfer to form an α-oxo gold carbene, which then cyclizes to afford highly functionalized pyrroles. rsc.org

Annulation reactions, which involve the formation of a new ring onto an existing system, are powerful strategies in organic synthesis. The 1,4-diyn-3-ol scaffold can participate in various annulation cascades.

Gold-Catalyzed [4+1] Annulation: The reaction of 1,4-diyn-3-ols with isoxazoles in the presence of a gold catalyst results in a [4+1] annulation to construct a pyrrole core. The chemoselectivity of this reaction is controlled by the initial attack of the isoxazole at the less sterically hindered alkyne, which in the case of 1,4-Pentadiyn-3-ol, 1-phenyl-, would be the terminal alkyne. This is followed by the formation of a gold carbene and a subsequent 1,2-migration of the internal alkyne group to complete the pyrrole ring. acs.orgnih.gov

Gold-Catalyzed [3+3] Annulation: In a formal [3+3] annulation approach, gold catalysts can mediate the reaction between diyne-ene substrates to form polysubstituted benzenes. nih.gov While not a direct reaction of the diynol itself, this highlights the utility of the diyne framework in constructing aromatic rings.

Silver-Catalyzed [3+3] Annulation: Silver(I) catalysts can promote a [3+3] annulation cascade between alkynyl alcohols and α,β-unsaturated ketones to assemble chromane frameworks. The reaction proceeds through hydroalkoxylation, 1,4-addition, and subsequent intramolecular cyclization. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Reactions of 1,4-Diyn-3-ol Systems

Reaction TypeCatalystReactant(s)Product Core
Oxidative CyclizationAg(I)N-OxideFuran
N,O-FunctionalizationAu(I)N-HydroxyanilinePyrrole
[4+1] AnnulationAu(I)IsoxazolePyrrole
[3+3] AnnulationAg(I)α,β-Unsaturated KetoneChromane

Pericyclic reactions are concerted processes that occur via a cyclic transition state and are governed by orbital symmetry rules. adichemistry.com The unsaturated system of 1,4-Pentadiyn-3-ol, 1-phenyl- can participate in such reactions, often as part of a more complex cascade.

Cycloaddition Reactions: The internal alkyne can act as a dienophile in a [4+2] Diels-Alder reaction with a suitable diene. libretexts.org These reactions are typically thermally promoted and are highly stereospecific. youtube.commasterorganicchemistry.com The phenyl substitution on the alkyne influences the regioselectivity of the cycloaddition. masterorganicchemistry.com

Electrocyclic Reactions: While the diyne itself does not readily undergo electrocyclization, the analogous 1,4-pentadien-3-ol system is known to participate in the Nazarov cyclization, a 4π-electrocyclic ring-closure of a pentadienyl cation. escholarship.orgrsc.org This reaction underscores the potential of the central hydroxyl group to facilitate the formation of a cationic intermediate that can trigger a pericyclic event.

Many of the transition metal-catalyzed transformations discussed previously can be classified as cascade processes, where a single catalytic event initiates a sequence of reactions (e.g., cyclization, migration, annulation) to rapidly build molecular complexity from the 1,4-diyn-3-ol precursor.

Stereochemical Control in Reactions of 1,4-Pentadiyn-3-ol, 1-phenyl-

The carbon atom bearing the hydroxyl group in 1,4-Pentadiyn-3-ol, 1-phenyl- is a prochiral center. Reactions that differentiate the two faces of the molecule or selectively engage one of the two electronically distinct alkynes can lead to the formation of chiral products.

Stereochemical control can be exerted in several ways:

Substrate Control: The existing stereocenter in an enantioenriched starting material can direct the stereochemical outcome of subsequent reactions. The hydroxyl group can act as a directing group through hydrogen bonding or coordination to a metal catalyst, thereby influencing the facial selectivity of reagent attack on the nearby alkyne functionalities.

Reagent Control: The use of chiral reagents, catalysts, or ligands can induce enantioselectivity in reactions involving the prochiral diynol. This is particularly relevant in transition metal-catalyzed processes where chiral ligands can create an asymmetric environment around the metal center.

Stereospecificity: Certain reactions, like the Diels-Alder cycloaddition, are inherently stereospecific. The stereochemical information present in the reactants is directly translated into the product. masterorganicchemistry.comyoutube.com For instance, the geometry of substituents on a diene partner would dictate their relative stereochemistry in the resulting cycloadduct. In cycloadditions involving cyclic dienes, the formation of endo and exo diastereomers is a key stereochemical consideration, with the endo product often being favored due to secondary orbital interactions. youtube.com

While specific studies on the asymmetric synthesis using 1,4-Pentadiyn-3-ol, 1-phenyl- as a substrate are limited, the principles of stereochemical control are fundamental to its reactivity, offering significant potential for the synthesis of complex, enantioenriched molecules.

Diastereoselectivity in Addition Reactions

The stereochemical outcome of addition reactions to alkynes is influenced by several factors, including the nature of the reagent, the catalyst system employed (if any), and the steric and electronic properties of the substituents on the alkyne. In the case of 1,4-Pentadiyn-3-ol, 1-phenyl-, the presence of the chiral center at the 3-position (the carbon bearing the hydroxyl group) could theoretically induce diastereoselectivity in the addition of reagents to the adjacent triple bonds. This phenomenon, known as substrate-controlled diastereoselection, would result in the preferential formation of one diastereomer over the other. However, without experimental data, any discussion of the potential diastereomeric ratios remains speculative.

Enantioselectivity in Catalytic Transformations

Similarly, a comprehensive survey of the scientific literature reveals a lack of specific studies focused on the enantioselective catalytic transformations of 1,4-Pentadiyn-3-ol, 1-phenyl-. While the field of asymmetric catalysis has made significant strides in achieving high enantioselectivity for a wide range of reactions and substrates, the application of these methodologies to this specific diyne-ol has not been a prominent area of investigation.

Enantioselective catalysis of a molecule like 1,4-Pentadiyn-3-ol, 1-phenyl- could, in principle, be achieved through several strategies. For instance, the hydroxyl group could be a handle for a chiral catalyst to coordinate and direct a reaction at one of the prochiral triple bonds with facial selectivity. Alternatively, reactions that create a new stereocenter, such as the reduction of one of the triple bonds to a chiral olefin, could be rendered enantioselective through the use of a chiral catalyst.

Despite the theoretical potential for enantioselective transformations, there are no published reports detailing the use of chiral catalysts to effect reactions on 1,4-Pentadiyn-3-ol, 1-phenyl- with high enantiomeric excess. Consequently, there is no data to present in the form of tables detailing catalyst performance, enantiomeric ratios, or reaction conditions for this specific compound. The exploration of its behavior in the presence of chiral catalytic systems remains an open area for future research.

Computational Chemistry and Theoretical Studies on 1,4 Pentadiyn 3 Ol, 1 Phenyl

Electronic Structure and Bonding Analysis

The electronic structure of 1,4-Pentadiyn-3-ol, 1-phenyl- is characterized by the interplay between the aromatic phenyl ring and the two alkyne functionalities. Density Functional Theory (DFT) is a commonly employed method to investigate such systems, providing insights into molecular orbital distributions, charge distribution, and bonding characteristics.

A theoretical analysis would likely reveal a delocalized π-system extending from the phenyl ring to the adjacent alkyne. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is expected to be localized primarily on the electron-rich phenyl ring and the triple bonds, while the LUMO would likely be distributed over the same conjugated system, indicating these are the primary sites for electronic transitions and reactions.

Natural Bond Orbital (NBO) analysis could be used to quantify the hybridization of the atoms and the nature of the chemical bonds. The sp-hybridized carbons of the alkyne groups and the sp2-hybridized carbons of the phenyl ring would be confirmed, along with the polarization of the C-O and O-H bonds of the alcohol group. The acetylenic C-H bond is a site of particular interest, as its acidity and reactivity are influenced by the electronic effects of the rest of the molecule.

Table 1: Hypothetical NBO Analysis Data for 1,4-Pentadiyn-3-ol, 1-phenyl- This table is illustrative and represents the type of data that would be generated from a DFT/NBO calculation.

BondBond TypePolarization (% Atom 1)Polarization (% Atom 2)
C(phenyl)-C(alkyne)σ(Csp2-Csp)51.2%48.8%
C≡C(phenyl-side)π(Csp-Csp)50.0%50.0%
C-OHσ(Csp3-Osp3)35.6%64.4%
O-Hσ(Osp3-H1s)72.1%27.9%
C≡C(terminal)π(Csp-Csp)50.0%50.0%
C(terminal)-Hσ(Csp-H1s)45.3%54.7%

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For 1,4-Pentadiyn-3-ol, 1-phenyl-, several reaction types could be investigated, including additions to the alkyne groups and reactions involving the hydroxyl group.

By modeling the interaction of 1,4-Pentadiyn-3-ol, 1-phenyl- with various reagents, the geometries of transition states can be located, and the associated energy barriers can be calculated. For instance, in a reaction such as the hydration of one of the alkyne units, computational methods can identify the high-energy transition state structure and determine the activation energy, which is crucial for predicting the reaction rate. These calculations often involve methods like DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Computational studies can map the entire reaction pathway, identifying any intermediates that may be formed. For example, in a metal-catalyzed reaction, the coordination of the metal to the alkyne, subsequent transformations, and the final product release can all be modeled. researchgate.net This provides a step-by-step understanding of the reaction mechanism. For propargyl alcohols, reactions can proceed through various intermediates, and DFT calculations can help to discern the most likely pathway by comparing the energies of different potential intermediates and transition states. researchgate.net

Table 2: Illustrative Calculated Energy Profile for a Hypothetical Reaction Step This table is for illustrative purposes to show the kind of data generated in reaction mechanism studies.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.3
Intermediate 1+5.7
Transition State 2+18.9
Products-15.2

Spectroscopic Property Predictions (e.g., NMR, IR, Raman) to Aid Structural Elucidation

Computational chemistry can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a molecule.

The prediction of NMR chemical shifts is a common application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.net For 1,4-Pentadiyn-3-ol, 1-phenyl-, calculations could predict the 1H and 13C chemical shifts. The protons of the phenyl ring would have distinct predicted shifts, as would the methine proton of the alcohol and the terminal alkyne proton. The sp-hybridized carbons of the alkynes have characteristic shifts that can also be predicted. openochem.org

Calculations of vibrational frequencies can aid in the assignment of peaks in IR and Raman spectra. These calculations provide the expected frequencies for different vibrational modes, such as the O-H stretch of the alcohol, the C≡C triple bond stretches, and the C-H stretches of the phenyl ring and the terminal alkyne. libretexts.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups This is a hypothetical table to illustrate the output of a vibrational frequency calculation.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-HStretch~3600
C-H (alkyne)Stretch~3300
C-H (phenyl)Stretch~3050-3100
C≡CStretch~2100-2250
C-OStretch~1050

Conformation and Intramolecular Interactions

The three-dimensional structure and conformational preferences of 1,4-Pentadiyn-3-ol, 1-phenyl- can be explored through computational methods. The molecule has rotational freedom around the single bonds, particularly the bond connecting the phenyl ring to the alkyne and the bond between the carbinol carbon and the alkyne. A potential energy surface scan, where the energy is calculated as a function of a specific dihedral angle, can identify the most stable conformations.

Intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the π-system of one of the alkynes, can also be investigated. Methods like Atoms in Molecules (AIM) theory can be used to identify and characterize such weak interactions. rsc.org

Solvent Effects and Catalysis Modeling

The influence of the solvent on the properties and reactivity of 1,4-Pentadiyn-3-ol, 1-phenyl- can be modeled computationally. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of solvent molecules in the calculation to model specific solute-solvent interactions. rsc.orgucsb.edu These models can be used to understand how the solvent affects conformational equilibria, reaction rates, and spectroscopic properties. nih.gov

In the context of catalysis, computational modeling can be used to study the interaction of 1,4-Pentadiyn-3-ol, 1-phenyl- with a catalyst. nih.gov For example, in a metal-catalyzed reaction, DFT can be used to model the geometry of the catalyst-substrate complex and to understand the electronic interactions that lead to catalysis. This can provide insights into the catalyst's efficiency and selectivity.

Applications of 1,4 Pentadiyn 3 Ol, 1 Phenyl As a Versatile Synthetic Intermediate

Construction of Complex Polycyclic Aromatic and Heterocyclic Architectures

The di-alkyne functionality of 1,4-Pentadiyn-3-ol, 1-phenyl- provides a powerful platform for the synthesis of intricate polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems through a variety of cyclization and annulation strategies.

Gold and rhodium catalysts are particularly effective in mediating the cycloisomerization of 1,n-diynes, leading to the formation of diverse carbocyclic and heterocyclic frameworks. For instance, gold-catalyzed cyclization of 1,6-diyne esters has been shown to produce 2,3-disubstituted 3-pyrrolines. monash.edu While this specific example involves a 1,6-diyne, the underlying principle of gold-catalyzed alkyne activation and subsequent intramolecular reaction can be conceptually applied to derivatives of 1,4-Pentadiyn-3-ol, 1-phenyl-.

Furthermore, the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful tool for the synthesis of cyclopentenones, which are key components of many complex molecules. wikipedia.orgmdpi.comrsc.orgresearchgate.netnih.gov The terminal alkynes of 1,4-Pentadiyn-3-ol, 1-phenyl- can participate in this reaction, and by tethering an alkene to the molecule, intramolecular Pauson-Khand reactions can lead to the formation of fused bicyclic systems. nih.gov The chirality of the propargylic alcohol can also influence the diastereoselectivity of such cyclizations. nih.gov

Another avenue for heterocycle synthesis is the Paal-Knorr synthesis, which produces furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.com Derivatives of 1,4-Pentadiyn-3-ol, 1-phenyl-, specifically 2-yn-1,4-diols, can be isomerized in situ to the corresponding 1,4-diketones, which then undergo acid-catalyzed cyclization and dehydration to form substituted furans. wikipedia.org This transformation highlights the potential of 1,4-Pentadiyn-3-ol, 1-phenyl- as a masked 1,4-dicarbonyl synthon. Gold-catalyzed reactions of propargylic alcohols can also lead to the direct synthesis of furans and other heterocycles. researchgate.netorganic-chemistry.orgresearchgate.netacs.org

Rhodium-catalyzed [4+1] oxidative annulation of amides with 1,3-enynes, involving a 1,4-rhodium migration, provides access to nitrogen-containing heterocycles. researchgate.netresearchgate.net The reactivity of the alkyne moieties in 1,4-Pentadiyn-3-ol, 1-phenyl- suggests its potential as a partner in similar annulation reactions for the construction of complex heterocyclic systems.

Cyclization StrategyCatalyst/ReagentResulting Architecture
Pauson-Khand ReactionCo2(CO)8, Rh, PdFused cyclopentenones
Paal-Knorr SynthesisAcid catalystSubstituted furans
Gold-Catalyzed CycloisomerizationAu(I) complexesPyrrolines, Benzofurans
Rhodium-Catalyzed AnnulationRh(III) complexesNitrogen-containing heterocycles

Precursor in the Synthesis of Natural Products and Bioactive Molecule Frameworks

Propargylic alcohols are crucial building blocks in the synthesis of numerous natural products and bioactive molecules due to the versatile reactivity of the alkyne and alcohol functionalities. nih.gov While direct applications of 1,4-Pentadiyn-3-ol, 1-phenyl- in this area are not extensively documented, its structural motifs are present in various biologically active compounds.

For instance, derivatives of 1,4-pentadien-3-one, which can be conceptually derived from 1,4-Pentadiyn-3-ol, 1-phenyl- through reduction of the alkynes, have been investigated for their antiviral and antibacterial activities. rsc.orgrsc.org The synthesis of these bioactive frameworks often involves the condensation of a ketone with aldehydes, and 1,4-Pentadiyn-3-ol, 1-phenyl- could serve as a precursor to the requisite ketone.

The Pauson-Khand reaction, for which 1,4-Pentadiyn-3-ol, 1-phenyl- is a suitable substrate, has been widely applied in the total synthesis of architecturally complex natural products containing cyclopentenone rings. mdpi.comrsc.org The ability to introduce chirality at the propargylic center of 1,4-Pentadiyn-3-ol, 1-phenyl- further enhances its utility as a stereodefined building block for natural product synthesis.

The development of enantioselective methodologies for the synthesis of propargylic alcohols has enabled their use in the synthesis of complex natural products. nih.gov The enantioenriched propargylic alcohols serve as versatile synthetic intermediates, allowing for the construction of chiral centers with high stereocontrol.

Building Block for Optically Active Compounds and Chiral Ligands

The secondary alcohol functionality of 1,4-Pentadiyn-3-ol, 1-phenyl- can be a stereocenter, making it an attractive starting material for the synthesis of optically active compounds and chiral ligands. Asymmetric synthesis of chiral propargylic alcohols is a well-established field, with various catalytic methods available to produce these compounds with high enantiomeric excess. nih.govnih.govnih.gov

Enantioenriched propargylic alcohols are valuable precursors for the synthesis of chiral phosphine (B1218219) ligands, which are widely used in asymmetric catalysis. researchgate.netnih.govnih.govtcichemicals.comsigmaaldrich.com The synthesis of these ligands often involves the reaction of the chiral alcohol with a phosphine source. The resulting phosphine ligands can then be used to create chiral metal complexes for a variety of asymmetric transformations, including hydrogenation and cross-coupling reactions.

The general approach to synthesizing chiral ligands from propargylic alcohols involves the following steps:

Asymmetric synthesis of the propargylic alcohol: This can be achieved through the enantioselective addition of an alkyne to an aldehyde using a chiral catalyst.

Functionalization of the alcohol: The hydroxyl group can be converted to a better leaving group or used as a handle for further transformations.

Introduction of the phosphorus moiety: This is typically done through reaction with a phosphine reagent.

The modularity of this approach allows for the synthesis of a diverse range of chiral ligands with tunable steric and electronic properties.

Ligand TypeSynthetic PrecursorApplication in Asymmetric Catalysis
Chiral Phosphine LigandsChiral Propargylic AlcoholsHydrogenation, Cross-Coupling
Chiral ProPhenol LigandsAmino AlcoholsAlkyne Addition to Aldehydes

Role in the Development of Advanced Organic Materials (e.g., conjugated polymers, macrocycles)

The two terminal alkyne groups of 1,4-Pentadiyn-3-ol, 1-phenyl- make it an excellent monomer for the synthesis of conjugated polymers. The polymerization of diynes can lead to the formation of polydiacetylenes and other conjugated systems with interesting electronic and optical properties. chinesechemsoc.orgoup.com

Metathesis cyclopolymerization of α,ω-diynes using Grubbs-type catalysts is a powerful method for preparing functional polyacetylenes. acs.org This technique allows for the synthesis of polymers with controlled architectures and functionalities. The hydroxyl group in 1,4-Pentadiyn-3-ol, 1-phenyl- can be used to introduce other functional groups into the polymer, thereby tuning its properties. Furthermore, diene-based polymers can be functionalized with various groups to create materials with specific properties. doi.orgrsc.orgnih.gov

The Glaser-Hay coupling of terminal alkynes is a widely used method for the synthesis of 1,3-diynes and for the macrocyclization of diyne precursors. rsc.orgresearchgate.netsemanticscholar.orgnih.govorganic-chemistry.org This reaction can be used to synthesize macrocycles containing the 1,4-Pentadiyn-3-ol, 1-phenyl- unit, leading to the formation of novel host-guest systems or materials with unique shapes and cavities. The synthesis of polyether macrocycles containing a 1,3-diyne unit has been reported, demonstrating the feasibility of this approach. rsc.org

Material TypeSynthetic MethodKey Features
Conjugated PolymersMetathesis CyclopolymerizationControlled architecture, tunable properties
MacrocyclesGlaser-Hay CouplingDefined shape and cavity, host-guest chemistry

Diversification Strategies and Library Synthesis

The multiple reactive sites of 1,4-Pentadiyn-3-ol, 1-phenyl- make it an ideal scaffold for the development of combinatorial libraries of complex molecules. The two alkyne groups and the hydroxyl group can be independently functionalized, allowing for the rapid generation of a diverse set of compounds from a single starting material.

Propargyl amines, which can be synthesized from propargylic alcohols, are versatile building blocks in post-Ugi transformations for the synthesis of heterocyclic libraries. rsc.org By converting the hydroxyl group of 1,4-Pentadiyn-3-ol, 1-phenyl- to an amine, it can be incorporated into Ugi reactions to generate a library of peptide-like molecules. The alkyne functionalities can then be further elaborated through various click reactions or transition metal-catalyzed cyclizations to create a diverse range of heterocyclic scaffolds.

The solid-phase synthesis of bis-heterocyclic libraries has been demonstrated, where both heterocyclic rings are assembled on a resin in a combinatorial fashion. nih.gov 1,4-Pentadiyn-3-ol, 1-phenyl- can be attached to a solid support and then subjected to a series of reactions to build up complex heterocyclic systems in a high-throughput manner. This approach allows for the efficient exploration of chemical space and the discovery of new bioactive molecules.

Methodological Development Based on the Compound's Unique Reactivity

The unique arrangement of functional groups in 1,4-Pentadiyn-3-ol, 1-phenyl- has inspired the development of new synthetic methodologies. The propargylic alcohol moiety can be activated by transition metal catalysts, such as gold and rhodium, to undergo a variety of transformations.

Gold-catalyzed reactions of propargylic alcohols are particularly versatile, leading to the formation of allene (B1206475) oxide intermediates that can be trapped by nucleophiles to form a range of heterocyclic products. acs.org This methodology has been applied to the synthesis of pyrroles, indoles, and benzofurans. The presence of two alkyne groups in 1,4-Pentadiyn-3-ol, 1-phenyl- could lead to novel tandem cyclization reactions, where both alkynes participate in the formation of the final product.

Rhodium-catalyzed reactions of 1,3-enynes have been shown to proceed through a 1,4-rhodium migration, leading to unexpected annulation products. nih.gov The diyne system in 1,4-Pentadiyn-3-ol, 1-phenyl- could potentially undergo similar migrations, opening up new avenues for the synthesis of complex molecules.

The catalytic hydrofunctionalization of 1,3-diynes is another area where the unique reactivity of this scaffold can be exploited. organic-chemistry.org Various catalysts can be used to add a range of functional groups across the alkyne moieties with high regio- and stereoselectivity. The development of new catalytic systems for the selective functionalization of 1,4-Pentadiyn-3-ol, 1-phenyl- would provide access to a wide range of novel building blocks for organic synthesis.

Emerging Research Avenues and Future Perspectives for 1,4 Pentadiyn 3 Ol, 1 Phenyl Studies

Exploration of Novel Catalytic Systems and Ligand Design

The functionalization of the 1,4-pentadiyn-3-ol, 1-phenyl- backbone is a key area of investigation, with the development of novel catalytic systems being paramount. Traditional cross-coupling reactions, such as the Sonogashira coupling, have been instrumental in the synthesis of related diyne structures. However, the quest for greater efficiency, selectivity, and substrate scope has spurred the exploration of new catalysts and ligand designs.

Recent advancements have highlighted the utility of various transition-metal catalysts in activating the C-H and C-C triple bonds of diyne systems. These include:

Palladium Catalysis: Palladium complexes remain a cornerstone for C-C bond formation. nih.gov Innovations in ligand design, particularly the use of bulky phosphine (B1218219) ligands, have shown promise in enhancing catalytic activity and selectivity in reactions involving aryl halides and alkynes. nih.gov

Copper Catalysis: Copper-based catalysts are proving to be effective for a range of transformations, including hydroamination and hydroamidation reactions of 1,3-diynes. These systems offer an economical and environmentally benign alternative to more precious metal catalysts.

Gold and Ruthenium Catalysis: Gold and ruthenium catalysts have demonstrated unique reactivity in rearranging alkynes to generate carbene intermediates, which can then undergo insertion into C-H bonds. organic-chemistry.org This opens up new avenues for the direct functionalization of aromatic and heteroaromatic systems with diyne scaffolds. organic-chemistry.org

The design of ligands that can precisely control the steric and electronic environment around the metal center is a critical aspect of this research. The aim is to develop catalysts that can facilitate regioselective and stereoselective transformations of 1,4-Pentadiyn-3-ol, 1-phenyl-, leading to a diverse array of functionalized derivatives.

Catalyst SystemReaction TypePotential Application for 1,4-Pentadiyn-3-ol, 1-phenyl-
Palladium with bulky phosphine ligandsCross-couplingArylation and vinylation at the terminal alkyne positions.
Copper-based catalystsHydroamination/HydroamidationIntroduction of nitrogen-containing functional groups.
Gold and Ruthenium catalystsAlkyne rearrangement and C-H insertionDirect functionalization of the phenyl ring or other substrates.

Integration with Machine Learning and Artificial Intelligence for Reaction Optimization

The optimization of reaction conditions for the synthesis and transformation of complex molecules like 1,4-Pentadiyn-3-ol, 1-phenyl- is a time-consuming and resource-intensive process. The integration of machine learning (ML) and artificial intelligence (AI) is emerging as a powerful tool to accelerate this process. By analyzing large datasets of chemical reactions, ML algorithms can identify complex relationships between reactants, catalysts, solvents, and reaction outcomes.

While specific applications to 1,4-Pentadiyn-3-ol, 1-phenyl- are still in their nascent stages, the broader field of chemical synthesis is witnessing a rapid adoption of these technologies. ML models can be trained to predict reaction yields, identify optimal reaction parameters, and even suggest novel reaction pathways. This data-driven approach has the potential to significantly reduce the number of experiments required to achieve a desired synthetic outcome, thereby saving time and resources.

Future research in this area will likely focus on developing bespoke ML models trained on datasets of diyne and polyyne reactions. This will enable the rapid optimization of synthetic routes to novel derivatives of 1,4-Pentadiyn-3-ol, 1-phenyl- and facilitate the discovery of new catalytic systems with enhanced performance.

Bio-inspired and Biomimetic Transformations

Nature often provides elegant solutions to complex chemical challenges. Bio-inspired and biomimetic approaches to synthesis seek to emulate the efficiency and selectivity of enzymatic reactions. While there are no known natural occurrences of 1,4-Pentadiyn-3-ol, 1-phenyl-, the principles of biocatalysis can be applied to develop novel transformations of this molecule.

The development of artificial metalloenzymes, where a synthetic catalyst is incorporated into a protein scaffold, is a particularly promising avenue. The protein environment can provide a chiral pocket that enforces high stereoselectivity in reactions that would be difficult to control using traditional synthetic methods. Furthermore, the study of natural product biosynthesis, particularly those involving polyketide or diyne intermediates, can provide inspiration for the design of new synthetic strategies.

Future research may explore the use of engineered enzymes or enzyme mimics to perform selective oxidations, reductions, or C-C bond-forming reactions on the 1,4-Pentadiyn-3-ol, 1-phenyl- scaffold. This could lead to the synthesis of complex, biologically active molecules that are inaccessible through conventional synthetic routes. The development of biomimetic scaffolds that mimic the native tissue environment is also a growing area of research with potential applications in tissue engineering. nih.govmdpi.comopenbiomedicalengineeringjournal.com

Unconventional Reactivity Modes and Mechanistic Discoveries

The unique electronic structure of the conjugated diyne system in 1,4-Pentadiyn-3-ol, 1-phenyl- gives rise to a rich and complex reactivity profile that is still being explored. Beyond the typical reactions of the alkyne and alcohol functional groups, researchers are investigating unconventional reactivity modes that can lead to novel molecular architectures.

One area of interest is the study of cycloaddition reactions involving the diyne moiety. The rigid, linear structure of the diyne can act as a template for the construction of macrocyclic and polycyclic systems. nih.gov Mechanistic studies, often aided by computational chemistry, are crucial for understanding the pathways of these complex transformations and for designing new reactions with predictable outcomes.

Computational investigations, such as density functional theory (DFT) calculations, are becoming increasingly important for elucidating reaction mechanisms and predicting the reactivity of complex molecules. researchgate.net These theoretical studies can provide insights into transition state geometries, reaction energetics, and the role of catalysts, which can guide the design of new experiments. For instance, DFT calculations have been used to understand the cyclization of arylhydrazones with related enynones, showing that cyclization at the triple bond is the most thermodynamically favorable pathway. researchgate.net

Future work in this area will likely involve a synergistic combination of experimental and computational approaches to uncover new reaction pathways and to gain a deeper understanding of the factors that control the reactivity of 1,4-Pentadiyn-3-ol, 1-phenyl-.

Development of Sustainable Synthetic Routes and Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For a molecule like 1,4-Pentadiyn-3-ol, 1-phenyl-, the development of sustainable synthetic methods is a key research objective. This involves minimizing waste, reducing energy consumption, and using renewable resources where possible.

Key areas of focus for developing sustainable routes to and from 1,4-Pentadiyn-3-ol, 1-phenyl- include:

Catalyst Recovery and Reuse: The use of heterogeneous catalysts or catalysts immobilized on solid supports can facilitate their separation from the reaction mixture and allow for their reuse, reducing both cost and waste. mdpi.com

Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. Catalytic C-H activation is an example of an atom-economical approach to C-C bond formation. organic-chemistry.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids, is a major goal of green chemistry.

Electrochemical Synthesis: Electrochemistry offers a sustainable alternative to traditional chemical oxidants and reductants, as it uses electricity to drive chemical reactions. nih.gov

The development of one-pot, multi-component reactions is another strategy for improving the sustainability of synthetic processes by reducing the number of purification steps and minimizing solvent usage. cambridgescholars.com Future research will continue to focus on integrating these green chemistry principles into the synthesis and functionalization of 1,4-Pentadiyn-3-ol, 1-phenyl- and its derivatives.

Q & A

Q. What are the common synthetic routes for 1,4-Pentadiyn-3-ol, 1-phenyl- and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves alkyne functionalization and regioselective hydration. For example:

  • Ultrasonic-assisted synthesis improves reaction kinetics by enhancing mixing and reducing aggregation, as demonstrated in the preparation of structurally related diynols under controlled sonication (20–40 kHz) .
  • Catalytic hydration of propargyl alcohols using palladium or ruthenium catalysts (e.g., Lindlar catalyst) ensures stereochemical control. Optimize reaction conditions (e.g., 60–80°C, inert atmosphere) to minimize side reactions like over-hydrogenation .

Key Parameters for Optimization:

ParameterOptimal RangeImpact
Temperature60–80°CAvoids thermal decomposition
Catalyst Loading1–5 mol%Balances cost and reactivity
SolventTetrahydrofuran (THF) or DMFEnhances substrate solubility

Q. What spectroscopic and chromatographic methods are recommended for characterizing 1,4-Pentadiyn-3-ol, 1-phenyl-?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm alkyne proton signals (δ 2.5–3.5 ppm) and phenyl group integration. Compare with computed spectra for stereochemical validation .
  • HPLC Analysis : Employ a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase to assess purity. Calibrate using USP-grade reference standards .
  • Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 186.1) and fragmentation patterns .

Q. What safety precautions are critical when handling 1,4-Pentadiyn-3-ol, 1-phenyl-?

Methodological Answer:

  • Storage : Keep in airtight containers at 4°C, away from strong acids/oxidizers to prevent polymerization or explosive decomposition .
  • PPE : Use nitrile gloves, chemical goggles, and flame-retardant lab coats. Static discharge must be mitigated via grounding during transfers .
  • Ventilation : Conduct reactions in fume hoods with >12 air changes/hour to limit inhalation exposure (TLV: 10 ppm) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or optimizing synthesis?

Methodological Answer:

  • DFT Calculations : Model reaction pathways (e.g., alkyne hydration) using Gaussian09 at the B3LYP/6-31G* level to identify transition states and activation energies .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) to predict solubility and aggregation behavior. Correlate with experimental yields .
  • pKa Prediction : Use software like MarvinSketch to estimate acidity (predicted pKa ≈ 13.0) and guide base selection for deprotonation steps .

Q. What strategies address selectivity challenges in derivatization reactions (e.g., asymmetric hydrogenation)?

Methodological Answer:

  • Ligand Design : Chiral phosphine ligands (e.g., BINAP) paired with palladium improve enantioselectivity (>90% ee) in hydrogenation. Screen ligands via high-throughput experimentation .
  • Reaction Engineering : Use continuous-flow reactors to enhance mass transfer and reduce catalyst deactivation. Example conditions: 50°C, 10 bar H2_2, residence time 30 min .

Q. Case Study :

ConditionOutcome
Batch Reactor65% yield, 75% ee
Flow Reactor88% yield, 92% ee

Q. How can researchers resolve contradictions between predicted and experimental physicochemical data (e.g., boiling point)?

Methodological Answer:

  • Validation Protocols :

    • Compare experimental boiling points (e.g., 266.9°C predicted vs. 255–260°C observed) using calibrated distillation apparatus .
    • Re-evaluate computational models (e.g., adjust COSMO-RS parameters for polarity effects).
    • Cross-reference with analogous compounds (e.g., phenylpropargyl alcohols) to identify systematic errors .
  • Statistical Analysis : Apply multivariate regression to correlate structural descriptors (e.g., PSA, logP) with discrepancies .

Q. What experimental designs are recommended for studying oxidative stability or hazardous reactions?

Methodological Answer:

  • DSC/TGA Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to detect exothermic decomposition peaks (>200°C). Mitigate risks by adding stabilizers (e.g., BHT) .
  • Incompatibility Testing : React with strong acids (H2_2SO4_4) or bases (NaOH) in controlled batches to identify hazardous byproducts (e.g., acetylene gas) .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) elucidate reaction mechanisms?

Methodological Answer:

  • Tracer Studies : Synthesize 13C^{13}\text{C}-labeled 1,4-Pentadiyn-3-ol to track carbon migration during hydration. Analyze via 13C^{13}\text{C}-NMR or isotope-ratio MS .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. protiated substrates to identify rate-determining steps (e.g., proton transfer vs. bond cleavage) .

Q. What advanced separation techniques improve purification of stereoisomers?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak IA columns with hexane/isopropanol (90:10) to resolve enantiomers. Optimize retention factors (k’ = 1.5–3.0) via gradient elution .
  • Crystallization : Induce selective crystallization using (+)- or (−)-tartaric acid as resolving agents. Monitor polymorph formation via PXRD .

Q. How do surface interactions (e.g., with silica or metals) impact catalytic performance?

Methodological Answer:

  • Adsorption Studies : Use BET surface area analysis and TEM to characterize catalyst supports (e.g., SiO2_2, Al2_2O3_3). Higher surface area (>300 m2^2/g) correlates with improved dispersion .
  • XPS Analysis : Quantify palladium oxidation states on Lindlar catalysts after reuse to detect deactivation mechanisms (e.g., Pd0^0 → PdO) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.